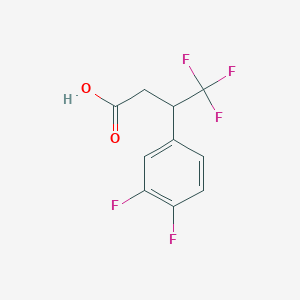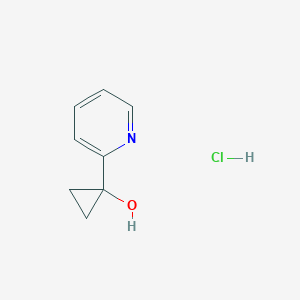![molecular formula C24H23ClN4O3 B13580771 (2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Substitution reactions: Introducing the chloro and ethoxy groups onto the phenyl ring.
Formation of the cyano group: This can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond with 2-methoxyethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. The specific compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole: Lacks the cyano and amide groups.
3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacetamide: Similar structure but different substitution pattern.
Uniqueness
The presence of the cyano and amide groups in 3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide provides unique chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C24H23ClN4O3 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
(Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C24H23ClN4O3/c1-3-32-22-10-9-17(14-21(22)25)23-19(13-18(15-26)24(30)27-11-12-31-2)16-29(28-23)20-7-5-4-6-8-20/h4-10,13-14,16H,3,11-12H2,1-2H3,(H,27,30)/b18-13- |
Clé InChI |
HUIVOFVGHWHZAR-AQTBWJFISA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NCCOC)C3=CC=CC=C3)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCOC)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


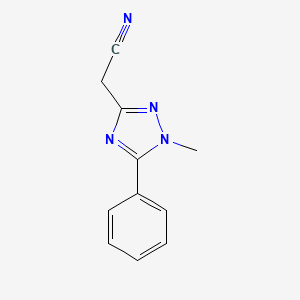
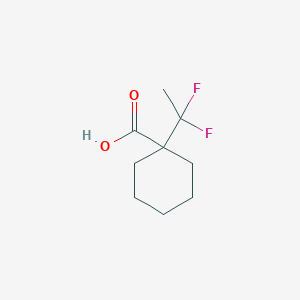
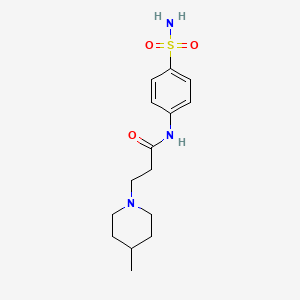
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
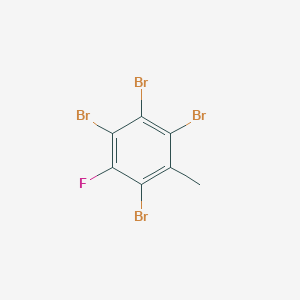

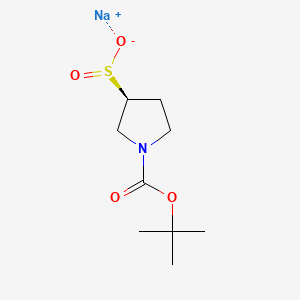

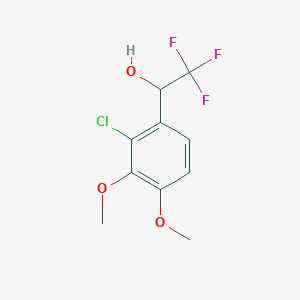
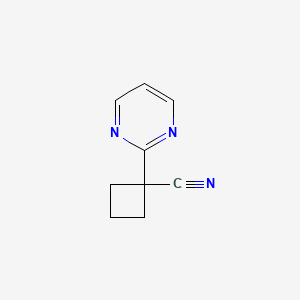
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
